molecular formula C17H15N3O3 B5710291 N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B5710291
M. Wt: 309.32 g/mol
InChI Key: KYQMHTYUCIADDI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been studied for their potential pharmacological activities and interactions with biological targets. Its structure suggests a potential for diverse chemical reactions and properties, contributing to its significance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, where selectivity and efficiency are key factors. An example is the efficient one-pot, four-component synthesis of related phthalazine derivatives, highlighting the importance of reaction conditions and catalysts in achieving high yields and selectivity (Torkian et al., 2011).

Molecular Structure Analysis

Structural analysis through methods such as X-ray diffraction and NMR spectroscopy is crucial for understanding the molecular geometry, electron distribution, and potential reactive sites of the compound. For instance, the crystal structure of a closely related compound revealed insights into its molecular arrangement and interactions, providing a basis for understanding its chemical behavior (Udupa, 1982).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include its LD50, its potential for causing irritation or sensitization, its environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies on the compound’s properties, development of synthetic methods, exploration of its uses, and investigation of its mechanism of action .

properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-17(22)12-8-4-3-7-11(12)15(19-20)16(21)18-13-9-5-6-10-14(13)23-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQMHTYUCIADDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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